molecular formula C14H28N2S4Zn B12679646 Zinc diisopropyldithiocarbamate CAS No. 14434-68-5

Zinc diisopropyldithiocarbamate

Cat. No.: B12679646
CAS No.: 14434-68-5
M. Wt: 418.0 g/mol
InChI Key: WQEXWHWDGOERGS-UHFFFAOYSA-L
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Description

Zinc diisopropyldithiocarbamate (Zn(DIDTC)₂) is a coordination complex formed by the reaction of diisopropyldithiocarbamate (DIDTC) ligands with zinc ions. Dithiocarbamates are characterized by the −N(CSS⁻)R₂ functional group, where the sulfur atoms coordinate with metal centers. In Zn(DIDTC)₂, the bulky isopropyl substituents on the nitrogen influence steric and electronic properties, impacting stability, reactivity, and applications. These complexes are studied for their roles in catalysis, material science, and biomedical fields due to their tunable sulfur-based coordination chemistry .

Properties

CAS No.

14434-68-5

Molecular Formula

C14H28N2S4Zn

Molecular Weight

418.0 g/mol

IUPAC Name

zinc;N,N-di(propan-2-yl)carbamodithioate

InChI

InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2

InChI Key

WQEXWHWDGOERGS-UHFFFAOYSA-L

Canonical SMILES

CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Secondary amine reacts with carbon disulfide under basic conditions to form dithiocarbamate salts.
    $$
    R2NH + CS2 + OH^- \rightarrow R2NCS2^- + H_2O
    $$

  • Dithiocarbamate salts are reacted with zinc salts (e.g., zinc acetate or zinc sulfate) to produce the final product:
    $$
    Zn^{2+} + 2R2NCS2^- \rightarrow Zn(R2NCS2)_2
    $$

Temperature-Controlled Precipitation

Temperature plays a crucial role in controlling particle size during precipitation. Larger particle sizes can be achieved at higher temperatures; however, this is limited by the volatility and combustibility of carbon disulfide. Thus, careful temperature management is necessary during synthesis.

Advanced Techniques Using Solvents

Modern techniques utilize solvents like dimethylformamide (DMF) for better control over reaction conditions. For instance, dissolving zinc acetate in DMF followed by slow addition of dithiocarbamate precursors ensures uniform particle formation and high yield.

Example Procedure:

  • Dissolve zinc acetate in DMF to create a clear solution.
  • Prepare dithiocarbamate precursor solution separately.
  • Slowly add the precursor solution to the zinc acetate solution under stirring.
  • Allow precipitation to occur at controlled temperatures.
  • Filter and dry the precipitate under vacuum conditions.

Data Table: Key Reaction Parameters

Method Reactants Solvent Temperature Yield
General Synthetic Route Zinc salts, diisopropyldithiocarbamate Aqueous/Alcoholic Room temperature High
Industrial Production Zinc oxide/zinc sulfate, ligand Alcoholic medium Moderate High
Secondary Amines + Carbon Disulfide Secondary amines, CS₂ Basic aqueous medium Reduced Moderate
Solvent-Based Techniques Zinc acetate, DMF DMF Controlled High

Notes on Optimization

  • Solvent Choice: Alcoholic solvents improve solubility and reaction kinetics but must be chosen carefully based on compatibility with reactants.
  • Temperature Control: Maintaining reduced temperatures prevents decomposition of intermediate compounds, ensuring stability during synthesis.
  • Purification: Recrystallization remains critical for achieving high-purity products suitable for industrial applications.

Mechanism of Action

The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiocarbamate Complexes

Structural and Physical Properties

Table 1: Physical Properties of Selected Zinc Dithiocarbamates
Compound Melting Point (°C) Coordination Geometry Key Structural Features
Zinc diisopropyldithiocarbamate Not explicitly reported (estimated 150–170°C*) Tetrahedral Bulky isopropyl groups induce steric hindrance
Zinc diethyldithiocarbamate (ZDEC) 177 Tetrahedral Smaller ethyl groups enhance crystallinity
Zinc dimethyldithiocarbamate 257 Tetrahedral Compact methyl groups increase thermal stability
Zinc di-n-butyldithiocarbamate 107–108 Tetrahedral Longer alkyl chains reduce melting point

*Estimated based on trends in alkyl chain length and steric effects .

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., n-butyl) lower melting points due to reduced crystallinity, while shorter chains (methyl, ethyl) increase thermal stability .
  • Steric Effects : Bulky isopropyl groups in Zn(DIDTC)₂ hinder close packing, likely reducing melting points compared to dimethyl analogs but increasing solubility in organic solvents .

Reactivity and CS₂ Release Kinetics

Dithiocarbamates release carbon disulfide (CS₂) under physiological conditions, a property leveraged in controlled drug delivery. The decay lifetimes (time for 50% dissociation) vary significantly:

Table 2: CS₂ Release Kinetics of Dithiocarbamates (pH 7.4, 37°C)
Compound Decay Lifetime Mechanism Notes
Diisopropyldithiocarbamate (DIDTC) ~300 s Acid-dependent decay; distinct DFT pathway vs. ImDTC
Imidazolidyldithiocarbamate (ImDTC) ~2 s Rapid decay via unique acid-catalyzed pathway
Pyrrolidinyldithiocarbamate (PDTC) >24 h Extremely slow decay; minimal CS₂ release

Zn(DIDTC)₂, as the zinc complex of DIDTC, retains moderate CS₂ release kinetics, positioning it between highly reactive (ImDTC) and inert (PDTC) analogs. This makes it suitable for applications requiring sustained CS₂ flux, such as antimicrobial or anti-inflammatory therapies .

Critical Insights :

  • Synergy in Metal-Ligand Systems : Zinc complexes often outperform free ligands in biological efficacy. For example, homobimetallic zinc dithiocarbamates exhibit antihyperglycemic activity due to optimized metal-ligand interactions .
  • Steric vs. Electronic Balance : Zn(DIDTC)₂’s isopropyl groups balance steric protection and electronic donation, enhancing stability without fully inhibiting reactivity .

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